4-methoxy-6-oxo-1-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide
Description
N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative with the molecular formula C₂₁H₁₈N₂O₂ and a molecular weight of 330.39 g/mol . The compound features a benzofuran core substituted with a pyrrole group at the 3-position and a 4-methylbenzyl carboxamide moiety at the 2-position. It is cataloged under the identifier MFCD03848517 and is typically provided with a purity exceeding 90% .
Benzofuran-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties. However, the specific pharmacological profile of this compound remains understudied, as available literature focuses primarily on its structural characterization and synthetic accessibility.
Properties
IUPAC Name |
4-methoxy-6-oxo-1-phenyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-29-19-13-21(27)26(17-8-3-2-4-9-17)15-18(19)23(28)25-14-16-7-5-11-24-22(16)20-10-6-12-30-20/h2-13,15H,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUVTVOPZMQOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)NCC2=C(N=CC=C2)C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide with structurally related compounds highlights key differences in molecular architecture , physicochemical properties , and biological activity .
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity :
- The target compound lacks the chromene and pyrazolopyrimidine scaffolds present in the compared derivatives , which are critical for kinase-inhibitory activity in oncology-related studies.
- The pyrrole substituent in the target compound may confer distinct electronic properties compared to the fluorophenyl and sulfonamide groups in the analogs .
Its carboxamide group may limit membrane permeability compared to sulfonamide-containing analogs .
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